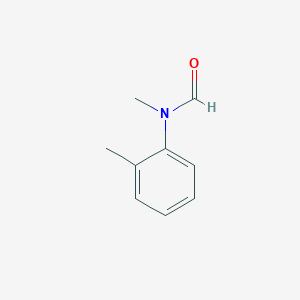

N,2'-Dimethylformanilide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(2-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8-5-3-4-6-9(8)10(2)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWSJNJIEHCOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577737 | |

| Record name | N-Methyl-N-(2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131840-54-5 | |

| Record name | N-Methyl-N-(2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling N,2'-Dimethylformanilide: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2'-Dimethylformanilide, a substituted formamide, serves as a crucial intermediate in various organic syntheses. While its specific discovery and detailed historical timeline are not extensively documented in prominent literature, its existence and utility are rooted in the broader history of formamide chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and the experimental protocols necessary for its preparation and characterization. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction: A Historical Perspective on Formanilides

The history of this compound is intrinsically linked to the development of formamides and formanilides as a class of organic compounds. Formamides, amides derived from formic acid, have been a cornerstone of organic chemistry for over a century. The first synthesis of a simple formamide, N,N-Dimethylformamide (DMF), was reported in 1893 by the French chemist Albert Verley. This foundational work paved the way for the exploration of a vast array of substituted formamides, including the N-aryl formamides, or formanilides.

Formanilides are typically synthesized through the formylation of anilines. This reaction, often involving the heating of an aniline with formic acid, is a fundamental transformation in organic synthesis. While the specific discovery of this compound lacks a definitive historical marker in readily available scientific literature, its synthesis falls within this well-established class of reactions. It is likely that the compound was first prepared as an intermediate in a larger synthetic sequence or as part of a systematic study of the properties of substituted formanilides.

Physicochemical Properties

Quantitative data for this compound is crucial for its application in synthetic chemistry. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 131840-54-5 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Purity | >97.0% (GC) | |

| SMILES | CC1=CC=CC=C1N(C)C=O | [2] |

Synthesis of this compound: An Experimental Protocol

Reaction:

N-methyl-o-toluidine + Formic Acid → this compound + Water

Reagents:

-

N-methyl-o-toluidine

-

Formic acid (85-90%)

-

Toluene (or another suitable water-azeotroping solvent)

Procedure:

-

In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methyl-o-toluidine, formic acid, and toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the toluene.

-

The crude this compound is then purified by vacuum distillation.

Note: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Experimental Workflow and Visualization

The synthesis of this compound can be visualized as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps of the experimental protocol.

Caption: Synthesis Workflow for this compound.

Conclusion

This compound, while lacking a celebrated history of discovery, remains a valuable compound in the repertoire of synthetic organic chemistry. Its preparation via the formylation of N-methyl-o-toluidine is a robust and scalable process. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical research.

References

"N,2'-Dimethylformanilide" fundamental chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2'-Dimethylformanilide, also known as N-methyl-N-(o-tolyl)formamide, is an organic compound with the chemical formula C₉H₁₁NO. It belongs to the class of disubstituted formamides, characterized by a formyl group attached to a nitrogen atom which is also bonded to a methyl group and an o-tolyl group. This guide provides a detailed overview of its fundamental chemical properties, synthesis, and safety information, drawing from available predicted and experimental data.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for related isomers, specific experimental values for properties like melting point and solubility for this compound are not widely reported in readily accessible literature. Much of the available data is based on computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | --INVALID-LINK--[1] |

| Molecular Weight | 149.19 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 206 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Refractive Index | 1.5370 - 1.5410 (Predicted) | --INVALID-LINK-- |

| pKa | 1.21 ± 0.50 (Predicted) | --INVALID-LINK-- |

| Physical State | Not specified (likely a liquid at room temperature based on predicted melting point of related isomers) | Inferred |

| Solubility | No specific data available. Likely soluble in organic solvents. | Inferred |

| Melting Point | No specific data available. |

Synthesis and Purification

A plausible synthetic route is the reaction of N-methyl-o-toluidine with a formylating agent, such as formic acid or a derivative thereof. A general procedure for a similar compound, N-methylformanilide, involves heating the corresponding N-methylaniline with formic acid in a solvent like toluene to facilitate the removal of water via azeotropic distillation. This method could likely be adapted for the synthesis of this compound from N-methyl-o-toluidine.

Caption: Plausible synthesis workflow for this compound.

Purification

Purification of the crude product would likely involve distillation under reduced pressure to prevent decomposition at high temperatures. Further purification, if necessary, could be achieved through column chromatography.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the formyl proton (CHO), the N-methyl protons (N-CH₃), the aromatic protons of the tolyl group, and the tolyl methyl protons (Ar-CH₃). Due to restricted rotation around the amide C-N bond, it is possible that the N-methyl and aromatic protons could show complex splitting or multiple signals at room temperature.

-

¹³C NMR: Resonances for the carbonyl carbon (C=O), the N-methyl carbon, and the carbons of the tolyl group.

-

IR Spectroscopy: A strong absorption band characteristic of the amide C=O stretch would be expected in the region of 1650-1680 cm⁻¹. C-H stretching and aromatic ring vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 149.19.

Reactivity and Stability

Formamides are generally stable compounds. However, they can be hydrolyzed to the corresponding amine and formic acid under acidic or basic conditions. This compound is expected to be stable under normal storage conditions, though it should be protected from strong acids and bases.

Safety and Handling

A specific material safety data sheet (MSDS) for this compound is not widely available. However, based on the data for similar compounds like N,N-Dimethylformamide, caution should be exercised when handling this chemical.[2]

General Safety Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or interaction of this compound with any specific signaling pathways. Drug development professionals should consider this compound as a novel chemical entity requiring full toxicological and pharmacological profiling.

Applications

The applications of this compound are not well-documented. However, based on the utility of other N-substituted formamides, it could potentially be used as:

-

A high-boiling point polar aprotic solvent in organic synthesis.

-

A reagent or intermediate in the synthesis of more complex molecules in the pharmaceutical or agrochemical industries.

Conclusion

This compound is a chemical compound for which there is limited publicly available experimental data. While its basic chemical identity is established, a comprehensive understanding of its physical properties, reactivity, and biological effects requires further experimental investigation. This guide serves as a summary of the currently available information and provides a framework for researchers and professionals working with this compound. It is imperative to handle this compound with care, assuming it may possess hazards similar to other related formamides, until more specific safety data becomes available.

References

Technical Guide: N,2'-Dimethylformanilide (CAS 60397-77-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2'-Dimethylformanilide, also known as N-(2,4-dimethylphenyl)formamide, is a chemical compound with the CAS number 60397-77-5. It is a derivative of formamide and is of significant interest in various scientific fields. Primarily, it is recognized as a major metabolite of the formamidine pesticide, Amitraz.[1] Its role as a synthetic intermediate in organic chemistry further underscores its importance.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant chemical pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [2][3] |

| Molecular Weight | 149.19 g/mol | [2][4] |

| IUPAC Name | N-(2,4-dimethylphenyl)formamide | [5] |

| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide, Amitraz Impurity B | [2][5][6] |

| Appearance | Off-White to Pale Pink Solid | [1][2] |

| Melting Point | 114-118 °C | [1][4][6] |

| Boiling Point (Predicted) | 309.8 ± 21.0 °C | [6] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [6] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [6] |

| InChI Key | JOFDPSBOUCXJCC-UHFFFAOYSA-N | [4] |

| SMILES | O=CNc1cc(C)ccc1C | [4] |

Synthesis of this compound

The most common method for the synthesis of this compound is the formylation of 2,4-dimethylaniline with formic acid.[1] This reaction can be facilitated by the use of an activating agent or by removing water as it is formed.

Experimental Protocol: Formylation of 2,4-Dimethylaniline using Formic Acid and Triflic Anhydride

This protocol describes a one-pot synthesis of N-(2,4-dimethylphenyl)formamide using triflic anhydride as an activating agent for formic acid.

Materials:

-

2,4-Dimethylaniline

-

98% Formic acid

-

Triflic anhydride (Tf₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

10% Hydrochloric acid (HCl)

-

10% Sodium carbonate (Na₂CO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cool 98% formic acid in dichloromethane (DCM) to 0°C in an ice bath.

-

Add triflic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents) to the cooled formic acid solution.

-

Stir the reaction mixture for 15-20 minutes at 0°C.

-

Add 2,4-dimethylaniline (1.0 equivalent) to the reaction mixture.

-

Stir the reaction for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 10% HCl, 10% Na₂CO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization.

Purification Protocol: Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol/water mixture, toluene)

-

Heating apparatus (hot plate or water bath)

-

Erlenmeyer flasks

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, cool the flask in an ice bath.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals, for example, in a desiccator or a vacuum oven at a temperature below the melting point.

Analytical Methods

The determination of this compound is often required in the context of pesticide residue analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound in a sample matrix.

Sample Preparation (QuEChERS method):

-

Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously.

-

Centrifuge the sample.

-

Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (dSPE) tube containing sorbents like PSA and MgSO₄.

-

Vortex and centrifuge.

-

The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., Zorbax XDB Eclipse, 150 x 2 mm, 3.5 µm).

-

Mobile Phase A: 5 mmol ammonium formate in water.

-

Mobile Phase B: 5 mmol ammonium formate in methanol.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: 150 -> 107 (quantifier), 150 -> 122 (qualifier).

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

An appropriate extraction and clean-up procedure should be followed, similar to the initial steps of the QuEChERS method.

-

The final extract should be in a solvent suitable for GC analysis (e.g., hexane, acetone).

GC-MS Conditions:

-

GC Column: A mid-polarity column (e.g., Rxi-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 160-180 °C.

-

Carrier Gas: Helium at a constant flow.

-

Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 120 °C at 10 °C/min, hold for 2 min, ramp to 200 °C at 20 °C/min, and hold for 5 min.

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) with a target ion of m/z = 73.

Visualizations

Synthesis and Degradation Pathways

The following diagrams illustrate the primary synthesis route for this compound and its formation as a degradation product of Amitraz.

Caption: Synthesis of this compound from 2,4-dimethylaniline and formic acid.

Caption: Degradation pathway of Amitraz to this compound and other metabolites.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of this compound in a complex matrix.

Caption: General workflow for the analysis of this compound.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H301: Toxic if swallowed.

-

H341: Suspected of causing genetic defects.

-

H411: Toxic to aquatic life with long lasting effects.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[4] It should be stored in a well-ventilated area.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The compiled data on its properties, along with detailed protocols for its synthesis and analysis, serves as a valuable resource for laboratory work. The provided visualizations offer a clear understanding of the chemical transformations and analytical workflows associated with this compound. Adherence to safety protocols is crucial when handling this chemical.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of N,2'-Dimethylformanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of N,2'-Dimethylformanilide, more formally known as N-(2,4-dimethylphenyl)formamide. This compound is a significant metabolite of the formamidine pesticide, Amitraz, and its structural characteristics are crucial for understanding its chemical behavior, reactivity, and biological interactions. This document consolidates structural data, spectroscopic analysis, and relevant experimental protocols to serve as a detailed resource for professionals in research and drug development.

Introduction

N-(2,4-dimethylphenyl)formamide (also referred to as 2',4'-formoxylidide or 2,4-dimethylformanilide) is a secondary amide derivative of formic acid and 2,4-dimethylaniline. Its primary relevance in scientific literature stems from its role as a major metabolite of Amitraz, a widely used acaricide and insecticide in both agricultural and veterinary applications.[1][2] The biotransformation of Amitraz to N-(2,4-dimethylphenyl)formamide is a key process in its degradation pathway.[2][3] A thorough understanding of the molecular structure and bonding of this metabolite is essential for toxicological studies, environmental fate analysis, and the development of related compounds.

The core of the N-(2,4-dimethylphenyl)formamide molecule is the amide functional group (-NH-C=O), which exhibits a planar geometry due to resonance between the nitrogen lone pair and the carbonyl pi-system. This structural feature is fundamental to its chemical properties, including its capacity to act as both a hydrogen bond donor and acceptor. The attachment of the 2,4-dimethylphenyl (xylyl) group to the nitrogen atom introduces specific steric and electronic characteristics that influence its overall conformation and reactivity.[1]

Molecular Structure and Bonding

The molecular formula of N-(2,4-dimethylphenyl)formamide is C₉H₁₁NO.[1] The structure consists of a formyl group bonded to the nitrogen atom of a 2,4-dimethylaniline moiety.

Computed Structural Parameters

In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the three-dimensional structure of N-(2,4-dimethylphenyl)formamide. Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometry and electronic properties of such molecules.[1] The following table summarizes key computed properties.

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)formamide |

| CAS Number | 60397-77-5 |

| Canonical SMILES | CC1=CC(=C(C=C1)NC=O)C |

| InChI | InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) |

| InChIKey | JOFDPSBOUCXJCC-UHFFFAOYSA-N |

Table 1: General and Computed Properties of N-(2,4-dimethylphenyl)formamide.[4]

Due to the partial double bond character of the C-N amide bond, rotation around this bond is restricted, leading to the possibility of cis and trans conformers. The trans conformer, where the formyl proton and the phenyl ring are on opposite sides of the C-N bond, is generally the more stable isomer for secondary amides. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance, which influences the dihedral angle between the plane of the amide group and the aromatic ring.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of N-(2,4-dimethylphenyl)formamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms within the molecule. A key feature in the ¹H NMR spectrum is the observation of distinct signals for the formyl proton and, in some cases, doubling of signals for other protons due to the restricted rotation around the amide bond, indicating the presence of rotamers in solution.[1]

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Formyl H (CHO) |

| ~7.0-7.2 | m | 3H | Aromatic H |

| ~2.3 | s | 3H | Methyl H (Ar-CH₃) |

| ~2.2 | s | 3H | Methyl H (Ar-CH₃) |

| ~7.5 (broad s) | s | 1H | Amide H (NH) |

Table 2: Predicted ¹H NMR Spectral Data for N-(2,4-dimethylphenyl)formamide.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~160-165 | Carbonyl C (C=O) |

| ~135-140 | Aromatic C (quaternary) |

| ~125-135 | Aromatic C (CH) |

| ~20 | Methyl C (Ar-CH₃) |

| ~18 | Methyl C (Ar-CH₃) |

Table 3: Predicted ¹³C NMR Spectral Data for N-(2,4-dimethylphenyl)formamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3250-3300 | N-H stretch | Amide (N-H) |

| ~1660-1680 | C=O stretch (Amide I) | Carbonyl (C=O) |

| ~1520-1550 | N-H bend (Amide II) | Amide (N-H) |

| ~1250-1300 | C-N stretch | Amide (C-N) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~2900-3000 | C-H stretch (sp³) | Methyl (CH₃) |

| ~3000-3100 | C-H stretch (sp²) | Aromatic (C-H) |

Table 4: Characteristic Infrared Absorption Bands for N-(2,4-dimethylphenyl)formamide.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The parent ion in the mass spectrum of N-(2,4-dimethylphenyl)formamide appears at an m/z of 149, corresponding to its molecular weight.[5]

Major Fragmentation Peaks

| m/z | Proposed Fragment Ion |

| 149 | [M]⁺ (Molecular Ion) |

| 121 | [M - CO]⁺ (Loss of carbon monoxide) |

| 106 | [M - CO - CH₃]⁺ (Loss of CO and a methyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Table 5: Key Fragmentation Peaks in the Mass Spectrum of N-(2,4-dimethylphenyl)formamide.

Experimental Protocols

Synthesis of N-(2,4-dimethylphenyl)formamide

A common laboratory synthesis involves the formylation of 2,4-dimethylaniline with formic acid.

Materials:

-

2,4-Dimethylaniline

-

Formic acid (85-90%)

-

Toluene

-

Round-bottomed flask

-

Distillation apparatus (e.g., Dean-Stark trap)

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

In a round-bottomed flask equipped with a distillation apparatus, combine 2,4-dimethylaniline (1 equivalent), formic acid (1.1 equivalents), and toluene.

-

Heat the mixture to reflux. Water produced during the reaction is removed azeotropically with toluene.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(2,4-dimethylphenyl)formamide as a solid.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Obtain the IR spectrum of the solid product using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Amitraz

N-(2,4-dimethylphenyl)formamide is a key intermediate in the metabolic degradation of the pesticide Amitraz. The pathway involves hydrolysis of the formamidine linkages.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of N-(2,4-dimethylphenyl)formamide.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and characterization of N-(2,4-dimethylphenyl)formamide. The information presented, including computed structural data, spectroscopic analyses, and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. The elucidation of its structure is fundamental to understanding its role as a metabolite and its potential biological activities.

References

- 1. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]

- 2. Excretion balance, metabolic fate and tissue residues following treatment of rats with amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

Spectroscopic Profile of N,2'-Dimethylformanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data for N,2'-Dimethylformanilide

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds and fundamental principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the formyl proton, and the aromatic methyl protons. Due to the restricted rotation around the amide C-N bond, it is possible to observe two distinct signals for the N-methyl and formyl protons, corresponding to different conformers.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the formyl group is expected to appear significantly downfield. Aromatic carbons will resonate in the typical aromatic region, and the methyl carbons will be observed upfield.

IR (Infrared) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the amide carbonyl group, C-H bonds of the aromatic ring and methyl groups, and C-N stretching. Aromatic compounds typically show a series of absorptions in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.[1][2]

MS (Mass Spectrometry)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the formyl group, the methyl group, and other characteristic cleavages of the amide and aromatic structures.

Spectroscopic Data of Analogous Compounds

To support the predicted data, the following tables summarize the experimental spectroscopic data for compounds structurally related to this compound.

Table 1: ¹H NMR Data of this compound Analogs

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| N-Methyl-o-toluidine | CDCl₃ | 2.1 (s, 3H, Ar-CH₃), 2.8 (s, 3H, N-CH₃), 3.5 (br s, 1H, NH), 6.6-7.2 (m, 4H, Ar-H)[3] |

| N,N-dimethyl-o-toluidine | - | Full spectrum available[4] |

| N-METHYL-4-NITRO-O-TOLUIDINE | - | Data available[5] |

Table 2: ¹³C NMR Data of this compound Analogs

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| N-METHYL-O-TOLUAMIDE | - | Spectral data available[6] |

| N-METHYL-P-TOLUIDINE | - | Spectral data available[7] |

Table 3: IR Data of this compound Analogs

| Compound Name | Technique | Key Absorption Bands (cm⁻¹) |

| N-Methyl-o-toluidine | - | Spectral data available[8][9] |

| N-Methyl-p-toluamide | Gas Phase | Spectral data available[10] |

| Amides (general) | - | 3500-3100 (N-H stretch), ~1710 (C=O stretch) |

| Aromatic Compounds (general) | - | 3100-3000 (=C-H stretch), 1600-1585 & 1500-1400 (C-C in-ring stretch), 900-675 (C-H "oop")[11] |

Table 4: Mass Spectrometry Data of this compound Analogs

| Compound Name | Ionization Method | Key Fragment Ions (m/z) |

| N-Methyl-o-toluidine | - | Molecular Weight: 121.18[12] |

| N-acetyl-o-toluidine | - | Molecular Weight: 149.19[13] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] The solution should be free of any particulate matter.

-

Instrumentation : Transfer the solution to a 5 mm NMR tube.[15]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase- and baseline-corrected. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).[16]

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, a common method is to prepare a KBr pellet or a Nujol mull.[17] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Place the prepared sample in the sample holder of an FTIR spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purification and separation.[18]

-

Ionization : The sample molecules are ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[19][20]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[21]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[22]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. N-METHYL-O-TOLUIDINE(611-21-2) 1H NMR [m.chemicalbook.com]

- 4. N,N-dimethyl-o-toluidine Proton Full Spectrum [wiredchemist.com]

- 5. N-METHYL-4-NITRO-O-TOLUIDINE(10439-77-7) 1H NMR spectrum [chemicalbook.com]

- 6. N-METHYL-O-TOLUAMIDE(2170-09-4) 13C NMR [m.chemicalbook.com]

- 7. N-METHYL-P-TOLUIDINE(623-08-5) 13C NMR spectrum [chemicalbook.com]

- 8. N-METHYL-O-TOLUIDINE(611-21-2) IR Spectrum [chemicalbook.com]

- 9. N-Methyl-o-toluidine [webbook.nist.gov]

- 10. N-Methyl-p-toluamide [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. organomation.com [organomation.com]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. organomation.com [organomation.com]

- 19. fiveable.me [fiveable.me]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

A Technical Guide to the Solubility of N,2'-Dimethylformanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2'-Dimethylformanilide is an N-substituted anilide derivative. An understanding of its solubility in various organic solvents is critical for its application in chemical synthesis, formulation, and purification processes. This technical guide addresses the solubility of this compound. A comprehensive search of available scientific literature reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a qualitative assessment based on the known solubility of structurally similar anilides and presents a detailed experimental protocol for the precise determination of its solubility.

Qualitative Solubility Profile of Structurally Related Anilides

In the absence of direct data for this compound, the solubility of analogous compounds such as formanilide and acetanilide can provide valuable insights. These molecules share the characteristic polar amide group and a non-polar phenyl ring, which govern their solubility behavior. Generally, anilides exhibit solubility in polar organic solvents and limited solubility in non-polar solvents.

The table below summarizes the qualitative solubility of formanilide and acetanilide in a range of common organic solvents. It is anticipated that this compound will exhibit a similar solubility pattern.

| Solvent | Solvent Type | Formanilide Solubility | Acetanilide Solubility | Predicted this compound Solubility |

| Ethanol | Polar Protic | Soluble[1][2] | Very Soluble[3][4] | Soluble to Very Soluble |

| Acetone | Polar Aprotic | Soluble | Very Soluble[3][5] | Soluble to Very Soluble |

| Diethyl Ether | Non-polar | Soluble[1][2] | Soluble[3] | Soluble |

| Benzene | Non-polar | Soluble[1] | Soluble[5] | Soluble |

| Chloroform | Non-polar | Not specified | Soluble | Likely Soluble |

| Water | Polar Protic | Slightly Soluble[1][6] | Slightly Soluble[3][5] | Slightly to Sparingly Soluble |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely recognized technique for determining the thermodynamic solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

2. Procedure:

-

Preparation: Prepare a series of vials for each solvent to be tested. Ensure all glassware is clean and dry.

-

Addition of Solute and Solvent: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential. Record the exact mass of the added solute.

-

Equilibration: Add a known volume or mass of the solvent to each vial. Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: The most direct method involves evaporating the solvent from the collected filtrate and weighing the residual solid. The solubility can then be calculated based on the mass of the dissolved solid and the volume of the solvent.

-

Spectroscopic/Chromatographic Method: Alternatively, dilute the filtered saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument. Analyze the diluted sample to determine the concentration of this compound.

-

3. Data Calculation:

The solubility (S) is calculated using the following formula when using a spectroscopic or chromatographic method:

S (g/L) = C × DF

Where:

-

C is the concentration of the diluted sample determined by the analytical instrument (in g/L).

-

DF is the dilution factor.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

References

- 1. Formanilide | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polarity of Acetanilide_Chemicalbook [chemicalbook.com]

- 5. Acetanilide (C8h9no) - Desicca Chemicals [desiccantsmanufacturers.com]

- 6. FORMANILIDE CAS#: 103-70-8 [m.chemicalbook.com]

Technical Guide: Physicochemical Characterization of N,2'-Dimethylformanilide

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a concise overview of the available physical characteristics of N,2'-Dimethylformanilide, with a primary focus on its melting point. It also outlines a detailed, standard experimental protocol for melting point determination, a crucial technique for the identification and purity assessment of solid organic compounds.

Introduction to this compound

This compound, also known as N-methyl-N-(o-tolyl)formamide, is an organic compound with the chemical formula C₉H₁₁NO. Its purity and physical state are critical parameters in research and development, particularly in synthetic chemistry and pharmaceutical sciences. The melting point is a fundamental physical property used to characterize a solid substance and to obtain a preliminary indication of its purity. Pure crystalline compounds typically exhibit a sharp melting point range, whereas impurities tend to depress and broaden this range.

Physical Characteristics of this compound

The available physical data is summarized in the table below:

| Physical Property | Value | Source |

| CAS Number | 131840-54-5 | [2][3] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Boiling Point | 206 °C | [2][3] |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.5370 - 1.5410 | [2] |

| Melting Point | No data available | [1] |

Experimental Protocol: Melting Point Determination

The following is a generalized, standard procedure for determining the melting point of a solid organic compound using a capillary-based method. This technique is widely applicable and can be used to determine the melting point of this compound.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials and Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of the organic solid (must be dry and finely powdered)

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

-

The packed sample should have a height of 1-2 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned so that the bulb is aligned with the sample in the capillary tube.

-

-

Melting Point Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This value will guide a more precise measurement. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Begin heating the apparatus at a slow, steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the same slow rate and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting:

-

The melting point is reported as a range from T₁ to T₂.

-

For a pure compound, this range is typically narrow (0.5-1.0 °C). A broad melting range often indicates the presence of impurities.

-

Workflow for Melting Point Determination

The logical flow of the experimental protocol for determining the melting point of a solid organic compound is illustrated below.

Caption: A flowchart of the general procedure for determining the melting point of a solid organic compound.

References

N,2'-Dimethylformanilide as a Metabolite of Amitraz: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,2'-Dimethylformanilide (also known as 2',4'-formoxylidide or 2,4-dimethylformanilide) as a significant metabolite of the formamidine pesticide, Amitraz. This document details the metabolic pathways, experimental protocols for analysis, quantitative pharmacokinetic data, and toxicological aspects of this compound. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, toxicology, and analytical chemistry.

Introduction

Amitraz, a widely used insecticide and acaricide, undergoes extensive metabolism in various biological systems. One of its key metabolites is this compound. Understanding the formation, fate, and biological activity of this metabolite is crucial for a complete assessment of the safety and efficacy of Amitraz. This guide synthesizes the current knowledge on this compound in the context of Amitraz metabolism.

Metabolic Pathway of Amitraz to this compound

Amitraz is primarily metabolized through hydrolysis. The initial hydrolytic cleavage of the parent compound yields N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271) and this compound (BTS-27919). BTS-27271 can be further metabolized to this compound. These metabolites can then undergo further degradation to 2,4-dimethylaniline.[1][2]

The following diagram illustrates the primary metabolic pathway leading to the formation of this compound from Amitraz.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of Amitraz and its metabolites, including this compound, in rats, as well as the performance characteristics of various analytical methods used for their quantification.

Table 1: Pharmacokinetic Parameters of Amitraz and its Metabolites in Rats Following a Single Oral Administration (10 mg/kg)[3]

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |

| Amitraz | 124 ± 55 | 3.09 ± 1.17 | 172 ± 65 |

| BTS-27271 | 185 ± 54 | 3.64 ± 1.02 | 1630 ± 320 |

| This compound | 45 ± 15 | 3.73 ± 1.15 | 430 ± 98 |

| 2,4-Dimethylaniline | 28 ± 9 | 4.00 ± 1.21 | 290 ± 65 |

| Data are presented as mean ± standard deviation. |

Table 2: Performance of Analytical Methods for the Quantification of Amitraz and this compound

| Analytical Method | Matrix | Analyte | LOD | LOQ | Recovery (%) | Reference |

| GC-MSD | Urine | This compound | 0.0024 ng/mL | - | 81.3 ± 2.4 | [3] |

| GC-MSD | Urine | Amitraz | 0.024 ng/mL | - | 75.7 ± 4.2 | [3] |

| LC-MS/MS | Whole Blood | This compound | <0.5 µg/L | <2 µg/L | 90.2 - 104.5 | [4] |

| LC-MS/MS | Whole Blood | Amitraz | <0.5 µg/L | <2 µg/L | 90.2 - 104.5 | [4] |

| HPLC | Blood | Amitraz | 0.40 µg/mL | 1.35 µg/mL | >85 | [5] |

| GC-ECD | Honey | Total Amitraz (as 2,4-DMA) | - | 0.020 mg/kg | ~85 | [6] |

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

This section provides detailed methodologies for the analysis of Amitraz and its metabolites, and for conducting in vitro metabolism studies.

Analysis of Amitraz and Metabolites in Urine by GC-MSD[4]

This protocol describes the extraction and quantification of Amitraz and its metabolites, including this compound, from urine samples.

a) Sample Preparation and Solid-Phase Extraction (SPE):

-

Pre-condition a C18 SPE cartridge (500 mg, 3 mL) with 10 mL of methanol followed by 10 mL of deionized water.

-

Load 5 mL of urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of deionized water.

-

Elute 2,4-dimethylaniline with 10 mL of n-hexane.

-

Elute Amitraz and This compound with 15 mL of dichloromethane.

-

Elute BTS-27271 with 15 mL of methanol.

-

Collect each fraction separately and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MSD analysis.

b) GC-MSD Conditions:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp 1: 20°C/min to 180°C, hold for 1 min.

-

Ramp 2: 5°C/min to 220°C, hold for 5 min.

-

-

MSD Conditions:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Electron Impact (EI) ionization at 70 eV.

-

Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

-

The following diagram outlines the workflow for this analytical protocol.

In Vitro Metabolism of Amitraz using Rat Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of Amitraz in vitro.[7][8]

a) Materials:

-

Rat liver microsomes (commercially available or prepared in-house).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

0.1 M Phosphate buffer (pH 7.4).

-

Amitraz stock solution (in a suitable organic solvent like acetonitrile or DMSO, final concentration of the solvent in the incubation should be low, e.g., <1%).

-

Quenching solution (e.g., ice-cold acetonitrile).

-

Incubator/shaking water bath set to 37°C.

b) Incubation Procedure:

-

Pre-warm the phosphate buffer, NADPH regenerating system, and rat liver microsomes to 37°C.

-

In a microcentrifuge tube, combine the phosphate buffer, rat liver microsomes (e.g., final protein concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the Amitraz stock solution to achieve the desired final substrate concentration (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing an equal volume of ice-cold quenching solution to stop the reaction.

-

Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Analyze the supernatant for the remaining Amitraz and the formation of metabolites, including this compound, using a validated analytical method such as LC-MS/MS.

The following diagram illustrates the workflow for the in vitro metabolism experiment.

Toxicological Profile of this compound

The toxicological data specifically for this compound is limited in publicly available literature. However, it is classified as toxic if swallowed and suspected of causing genetic defects.[9] It is also considered toxic to aquatic life with long-lasting effects.[9] As a metabolite of Amitraz, its contribution to the overall toxicity profile of the parent compound is an important consideration. The toxicity of Amitraz itself is well-documented, with a 90-day oral toxicity study in rats showing a No-Observed-Adverse-Effect Level (NOAEL) of 3 mg/kg/day.[10]

Conclusion

This compound is a significant metabolite in the biotransformation of Amitraz. Its formation via hydrolysis is a key step in the metabolic cascade of the parent compound. This technical guide has provided a detailed overview of the metabolic pathway, quantitative data, analytical methodologies, and available toxicological information for this compound. The provided experimental protocols and structured data tables are intended to be a practical resource for scientists and researchers in the fields of drug metabolism, analytical chemistry, and toxicology. Further research into the specific toxicological properties of this compound is warranted to fully elucidate its role in the safety profile of Amitraz.

References

- 1. Excretion balance, metabolic fate and tissue residues following treatment of rats with amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 944. Amitraz (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]

- 3. jfda-online.com [jfda-online.com]

- 4. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Environmental Degradation of N,2'-Dimethylformanilide: A Technical Guide

Disclaimer: Scientific literature detailing the specific environmental degradation pathways of N,2'-Dimethylformanilide is limited. This guide leverages data from the closely related and structurally similar compound, N,N-Dimethylformamide (DMF), to provide a comprehensive overview of anticipated degradation processes. The pathways and data presented should be considered as a proxy for this compound, warranting further experimental validation for the target compound.

Introduction

This compound is an N-substituted aromatic amide, the environmental fate of which is of interest to researchers, scientists, and drug development professionals. Understanding its degradation pathways is crucial for assessing its environmental impact and persistence. This technical guide outlines the probable biotic and abiotic degradation routes of this compound, drawing parallels from the extensive research conducted on N,N-Dimethylformamide (DMF). The primary degradation mechanisms are expected to include microbial degradation, hydrolysis, and photolysis.

Microbial Degradation

Microbial degradation is anticipated to be a significant pathway for the environmental breakdown of this compound. Based on studies of DMF, both aerobic and anaerobic pathways are likely to be involved, mediated by various microorganisms.

Aerobic Biodegradation

Aerobic degradation of DMF is well-documented and generally proceeds through two main pathways. It is plausible that this compound undergoes similar transformations.

-

Pathway I: Hydrolytic Cleavage: This pathway is initiated by the enzymatic hydrolysis of the formamide bond. For this compound, this would be catalyzed by an N,N-dimethylformamidase (DMFase)-like enzyme, yielding 2-methylaniline and N-methylformamide. The resulting intermediates are then further metabolized.

-

Pathway II: Oxidative Demethylation: This pathway involves the sequential removal of methyl groups from the nitrogen atom. In the case of this compound, this would lead to the formation of N-formyl-2-methylaniline and formaldehyde. The N-formyl-2-methylaniline could then be further hydrolyzed to 2-methylaniline and formic acid.

Under aerobic conditions, the ultimate degradation products of both pathways for DMF are ammonium and carbon dioxide.

Anaerobic Biodegradation

Anaerobic degradation of DMF has also been reported, often involving a consortium of microorganisms. A proposed pathway for DMF involves its conversion to dimethylamine and formate, which can then be utilized by methanogens to produce methane. A similar anaerobic fate could be expected for this compound, although specific intermediates and microbial consortia would require experimental determination.

Abiotic Degradation

In addition to microbial processes, this compound is susceptible to abiotic degradation mechanisms, primarily hydrolysis and photolysis.

Hydrolysis

The formamide bond in this compound can undergo hydrolysis, particularly under acidic or alkaline conditions. The rate of hydrolysis is dependent on pH and temperature. The primary products of hydrolysis are expected to be 2-methylaniline and formic acid.

Photolysis

Direct photolysis by sunlight may contribute to the degradation of this compound in surface waters and the atmosphere. The absorption of UV radiation can lead to the cleavage of the N-C bond, generating various radical species that can undergo further reactions. Studies on N-methyleneformamide have shown that UV photolysis can lead to the formation of formaldehyde and hydrogen cyanide, indicating that the formamide group is susceptible to photochemical transformation.

Quantitative Data Summary

The following tables summarize quantitative data for the environmental degradation of N,N-Dimethylformamide (DMF), which can be used as an estimate for this compound.

Table 1: Biodegradation Half-life of N,N-Dimethylformamide (DMF)

| Environmental Compartment | Condition | Half-life |

| Water | Aerobic | 18 - 36 hours |

| Soil | Aerobic | 18 - 36 hours |

| Groundwater | Anaerobic | Slow |

Table 2: Abiotic Degradation of N,N-Dimethylformamide (DMF)

| Degradation Process | Medium | Conditions | Products |

| Hydrolysis | Aqueous | Acidic/Alkaline | Dimethylamine, Formic Acid |

| Photolysis | Atmospheric | Reaction with hydroxyl radicals | Not specified |

Experimental Protocols

Detailed experimental protocols for studying the environmental degradation of this compound would be analogous to those used for DMF and other organic compounds.

Biodegradation Studies

Objective: To determine the rate and pathway of microbial degradation of this compound in relevant environmental matrices.

Methodology:

-

Inoculum: Collect activated sludge from a wastewater treatment plant or soil/water samples from a potentially contaminated site.

-

Media: Prepare a mineral salts medium with this compound as the sole source of carbon and nitrogen.

-

Incubation: Inoculate the medium with the prepared inoculum and incubate under aerobic (shaking incubator) or anaerobic (sealed vials with an oxygen-free headspace) conditions at a controlled temperature (e.g., 25-30 °C).

-

Sampling and Analysis: Withdraw samples at regular intervals. Analyze the concentration of this compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Calculate the degradation rate and half-life. Identify intermediate products to elucidate the degradation pathway.

Hydrolysis Studies

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Buffer Solutions: Prepare buffer solutions at a range of pH values (e.g., 4, 7, 9).

-

Reaction Setup: Add a known concentration of this compound to each buffer solution in sealed, temperature-controlled reaction vessels.

-

Incubation: Maintain the vessels at a constant temperature (e.g., 25 °C, 50 °C).

-

Sampling and Analysis: Periodically collect samples and analyze the concentration of the parent compound using HPLC.

-

Data Analysis: Determine the pseudo-first-order rate constants and half-lives for hydrolysis at each pH.

Photolysis Studies

Objective: To evaluate the direct photolysis of this compound in aqueous solution.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in purified water.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled photoreactor. Run a dark control in parallel.

-

Sampling and Analysis: At set time intervals, withdraw samples from both the irradiated and dark control solutions and analyze for the parent compound concentration by HPLC.

-

Data Analysis: Calculate the photolysis rate constant and quantum yield.

Visualizations

The following diagrams illustrate the proposed degradation pathways and an example experimental workflow.

Caption: Proposed Aerobic Biodegradation Pathway I for this compound.

Caption: Proposed Aerobic Biodegradation Pathway II for this compound.

Caption: General Experimental Workflow for Biodegradation Studies.

Methodological & Application

Application Notes and Protocols for the Synthesis of N,2'-Dimethylformanilide from 2,4-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2'-Dimethylformanilide, also known as N-(2,4-dimethylphenyl)formamide, is a chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. It is structurally characterized by a formamide group attached to the nitrogen of 2,4-dimethylaniline. This document provides detailed protocols for the laboratory-scale synthesis of this compound from 2,4-dimethylaniline, focusing on a practical and efficient N-formylation reaction using formic acid. The provided methodologies are intended to be a guide for researchers in organic synthesis and drug development.

Chemical Properties and Data

A summary of the key chemical properties of the starting material and the final product is presented below.

| Property | 2,4-Dimethylaniline | This compound (N-(2,4-Dimethylphenyl)formamide) |

| Molecular Formula | C₈H₁₁N | C₉H₁₁NO |

| Molecular Weight | 121.18 g/mol | 149.19 g/mol |

| Appearance | Pale-yellow to brown liquid | Off-white to pale pink solid |

| Melting Point | Not applicable | 114-118 °C |

| Boiling Point | 215 °C | Not available |

| CAS Number | 95-68-1 | 60397-77-5 |

| Purity (Typical) | ≥98% | ≥97% |

| Yield (Expected) | Not applicable | High (expected >90% based on similar reactions) |

Experimental Protocols

The most direct and widely used method for the synthesis of this compound is the N-formylation of 2,4-dimethylaniline using formic acid.[1] This reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. To drive the reaction to completion, water is typically removed azeotropically using a solvent such as toluene and a Dean-Stark apparatus.

Protocol 1: N-Formylation using Formic Acid with Azeotropic Water Removal

This protocol is adapted from general procedures for the N-formylation of anilines and is expected to provide a high yield of the desired product.

Materials:

-

2,4-Dimethylaniline

-

Formic acid (88-98%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 2,4-dimethylaniline (1.0 eq).

-

Addition of Reagents: Add toluene to the flask to create a solution with a concentration of approximately 0.5-1.0 M. To this solution, add formic acid (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess formic acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound is often of sufficient purity. If further purification is required, it can be recrystallized from a suitable solvent system such as ethanol/water or toluene/hexanes.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and the chemical transformation pathway.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the N-formylation of 2,4-dimethylaniline.

References

Synthesis of N,2'-Dimethylformanilide via Formylation of 2-Methylaniline

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation of amines is a fundamental chemical transformation in organic synthesis, crucial for the introduction of a formyl group (-CHO) onto a nitrogen atom. This process is widely employed in the pharmaceutical and chemical industries for the synthesis of a diverse range of compounds, including intermediates for drug development, and as a protective group strategy for amines. This document provides detailed application notes and experimental protocols for the synthesis of N,2'-Dimethylformanilide, also known as N-formyl-o-toluidine, through the formylation of 2-methylaniline (o-toluidine).

This compound serves as a valuable intermediate in various chemical syntheses. The protocols described herein utilize formic acid as the formylating agent, a readily available and cost-effective reagent. The reaction proceeds via a condensation mechanism, and various methodologies are presented to achieve high yields and purity.

Reaction Principle

The formylation of 2-methylaniline with formic acid is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of formic acid. The reaction typically requires heating to drive the dehydration process and shift the equilibrium towards the formation of the amide product, this compound. The removal of water is a critical factor in achieving high conversion and yield.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 55-61 °C | [1] |

| Boiling Point | 173-175 °C at 25 mmHg | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 8.3 (s, 1H, CHO), 7.9 (d, 1H, ArH), 7.2-7.0 (m, 3H, ArH), 2.3 (s, 3H, CH₃) | Predicted |

| ¹³C NMR (CDCl₃, ppm) | δ 162.5 (C=O), 135.8 (C), 130.5 (CH), 126.8 (CH), 125.5 (CH), 124.0 (C), 29.8 (CH₃) | Predicted |

| IR (KBr, cm⁻¹) | ~3280 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II) | Typical values |

| Mass Spectrum (m/z) | 149 (M+), 121, 91 | Predicted fragmentation |

Table 2: Comparison of Synthesis Protocols for this compound

| Protocol | Formylating Agent | Solvent | Catalyst | Reaction Time | Yield | Key Features |

| Protocol 1 | 90% Formic Acid | None | None | 3 hours (heating) + overnight (standing) | 85-89% | Simple, solvent-free heating.[1] |

| Protocol 2 | 85-90% Formic Acid | Toluene | None | 5-6 hours | 93-97% (for N-methylformanilide) | Azeotropic removal of water using a Dean-Stark trap.[2] |

| Protocol 3 | Formic Acid | Toluene | Boric Acid (as dehydrating agent) | 4.5 hours | >99% conversion | Uses a chemical dehydrating agent to drive the reaction to completion. |

Experimental Protocols

Protocol 1: Direct Heating Method

This protocol is adapted from a procedure for the synthesis of o-formotoluide.[1]

Materials:

-

2-Methylaniline (o-toluidine)

-

90% Formic Acid

-

Round-bottom flask

-

Heating mantle or steam bath

-

Distillation apparatus

-

Benzene

-

Petroleum ether

Procedure:

-

In a round-bottom flask, combine 856 g (8 moles) of 2-methylaniline and 403 g (8.4 moles) of 90% formic acid.

-

Heat the mixture on a steam bath for approximately 3 hours.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Fractionally distill the mixture under reduced pressure. Collect the fraction boiling at 173-175 °C/25 mmHg. This yields 920-963 g (85-89%) of this compound as a pale yellow solid.[1]

-

For further purification, the crude product can be recrystallized from a mixture of benzene and petroleum ether to obtain a product with a melting point of 61 °C.[1]

Protocol 2: Azeotropic Distillation with Dean-Stark Trap

This protocol is a general and highly efficient method for the N-formylation of amines.[3]

Materials:

-

2-Methylaniline (o-toluidine)

-

85% Formic Acid

-

Toluene

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, place a mixture of 1 g of 2-methylaniline and 1.0-1.2 equivalents of 85% formic acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing for 4-9 hours, monitoring the progress of the reaction by TLC until the starting amine has been consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent use.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow: Protocol 2

Caption: Workflow for Azeotropic Formylation.

Reaction Mechanism

Caption: Mechanism of Amine Formylation.

References

Catalytic Methods for the Synthesis of N,2'-Dimethylformanilide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2'-Dimethylformanilide, a substituted formamide, and its analogs are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. The N-formyl group serves as a crucial element in the construction of diverse molecular architectures. This document provides a comprehensive overview of various catalytic methods for the synthesis of this compound and related formanilides, offering detailed experimental protocols and a comparative analysis of different catalytic systems. The methodologies presented herein are designed to be a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and selective preparation of N-formanilides.

Comparative Analysis of Catalytic Methods

The synthesis of this compound and other N-aryl formamides can be achieved through several catalytic routes, primarily involving the N-formylation of the corresponding aniline precursor, 2-methylaniline (o-toluidine). Key factors in selecting a suitable method include catalyst availability and cost, reaction conditions, substrate scope, and product yield. Below is a summary of various catalytic systems with their respective conditions and reported yields for the N-formylation of anilines.

| Catalyst System | Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Acid Catalysts | ||||||

| Melaminetrisulfonic acid (MTSA) | Formic acid | Substituted anilines | 60 °C, solvent-free | 40–90 min | Excellent | [1] |

| Amberlite IR-120[H+] | Formic acid | Anilines | Microwave irradiation | 60–120 s | Excellent | |

| Molecular Iodine (I₂) | Formic acid | Aniline | 70 °C, solvent-free | 2 h | Excellent | |

| Metal Catalysts | ||||||

| Manganese (MnCl₂·4H₂O) | Oxalic acid dihydrate | Aniline | 130 °C, DMF, N₂ atm | 20 h | 98 | |

| Zinc (ZnO) | Formic acid | Anilines | 70 °C, solvent-free | 10–720 min | Good to Excellent | [1] |

| Zinc (Zn(OAc)₂/phen) | CO₂ / PhSiH₃ | N-methylaniline | 25 °C | Not Specified | 92 | [2] |

| Ruthenium (Ru/MFM-300(Cr)) | CO₂ / H₂ | Benzaldehyde (reductive amination) | 160 °C, NH₃/MeOH | 16 h | 90 | [3] |

| Heterogeneous Catalysts | ||||||

| Fe(III)-exchanged sepiolite (IES) | Formic acid | Anilines | Not Specified | < 21 min | High | |